2-(4-Fluorophenoxy)benzaldehyde

Description

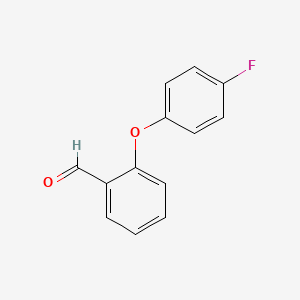

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJFZXRBXCJPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382392 | |

| Record name | 2-(4-Fluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320423-61-8 | |

| Record name | 2-(4-Fluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Fluorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Fluorophenoxy)benzaldehyde chemical properties

An In-depth Technical Guide to 2-(4-Fluorophenoxy)benzaldehyde: Synthesis, Properties, and Applications

Introduction

This compound is a substituted aromatic aldehyde that serves as a pivotal intermediate in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a diaryl ether linkage and a reactive aldehyde functionality, makes it a valuable scaffold for constructing more complex, biologically active molecules. The presence of a fluorine atom is a key feature, often introduced to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3]

This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. We will explore its physicochemical properties, delve into its synthesis with mechanistic insights, detail its spectroscopic characterization, and discuss its significant applications, particularly as a precursor for novel therapeutics.

Part 1: Physicochemical and Structural Properties

The foundational properties of a chemical entity are critical for its application in synthesis and drug design. This compound is a solid at room temperature and possesses a unique combination of functional groups that dictate its reactivity and utility.

Structural Information:

-

IUPAC Name: this compound

-

Key Features: The molecule consists of a benzaldehyde ring connected to a 4-fluorophenol via an ether linkage at the ortho position relative to the aldehyde group. This diaryl ether structure is a common motif in many biologically active compounds.

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of this compound and its common isomer, 4-(4-Fluorophenoxy)benzaldehyde, for comparative purposes.

| Property | This compound | 4-(4-Fluorophenoxy)benzaldehyde | Reference(s) |

| CAS Number | 320423-61-8 | 137736-06-2 | [4][6][7] |

| Molecular Weight | 216.21 g/mol | 216.21 g/mol | [4][6] |

| Appearance | Solid | Solid | [7] |

| Melting Point | Not specified | 76-80 °C | [7] |

| Predicted XLogP | 3.4 | 3.4 | [5][6] |

| Topological Polar Surface Area | 26.3 Ų | 26.3 Ų | [6] |

Part 2: Synthesis and Mechanistic Insights

The primary challenge in synthesizing this compound lies in the formation of the diaryl ether bond. The Ullmann condensation is the classical and most prevalent method for this transformation.[8][9]

The Ullmann Condensation: A Cornerstone Reaction

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form a diaryl ether.[9] This reaction is fundamental to the synthesis of our target molecule.

Causality in Experimental Design:

-

Catalyst: Copper, in various forms (Cu powder, Cu(I) salts like Cu₂O or CuI), is the catalyst of choice.[8][10] The rationale for using copper over other transition metals like palladium (used in Buchwald-Hartwig ether synthesis) is primarily economic; copper is significantly less expensive, making it more suitable for large-scale industrial applications.[10]

-

Reactants: The synthesis typically involves the reaction of a 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde or 2-bromobenzaldehyde) with 4-fluorophenol.

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential.[9][10] Its role is to deprotonate the phenol, generating the more nucleophilic phenoxide anion required to attack the aryl halide.

-

Solvent & Temperature: Traditional Ullmann reactions require high temperatures (often >200 °C) and high-boiling polar aprotic solvents like DMF or NMP.[8] This is because aryl halides are generally unreactive towards nucleophilic aromatic substitution. The high thermal energy is needed to overcome the activation barrier. Modern advancements have introduced ligands (e.g., diamines, acetylacetonates) that accelerate the reaction, allowing for milder conditions.[8][10]

General Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Protocol: Ligand-Accelerated Ullmann Ether Synthesis

This protocol is adapted from modern, milder Ullmann-type synthesis methodologies.[10]

-

Inert Atmosphere: To a dry reaction flask, add cesium carbonate (Cs₂CO₃, 1.5 mmol), copper(I) oxide (Cu₂O, 0.05 mmol), and a suitable ligand (e.g., N,N'-dimethylethylenediamine, 0.1 mmol). The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). This is a critical step as oxygen can interfere with the catalytic cycle.

-

Reagent Addition: Add 4-fluorophenol (1.2 mmol), 2-bromobenzaldehyde (1.0 mmol), and anhydrous acetonitrile (5 mL) via syringe.

-

Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

-

Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite to remove the inorganic salts and copper catalyst.

-

Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.

-

Final Product: The crude product is purified by flash column chromatography on silica gel to yield pure this compound. The final product's identity and purity should be confirmed by spectroscopic methods.

Part 3: Chemical Reactivity and Transformations

The reactivity of this compound is dominated by its aldehyde group, which is a versatile handle for a wide array of chemical transformations.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 2-(4-fluorophenoxy)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[4] This carboxylic acid derivative is a valuable intermediate for synthesizing esters and amides.[4]

-

Condensation Reactions: The aldehyde readily undergoes condensation reactions. For example, reaction with semicarbazide yields semicarbazone derivatives, which have been investigated as potent anticonvulsant agents.[4][11] It also participates in Knoevenagel and aldol condensations to form α,β-unsaturated carbonyl compounds.[12]

-

Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides access to a variety of secondary amine derivatives. This is a key step in building more complex molecular scaffolds.

Key Reactions Diagram

Caption: Major reaction pathways involving the aldehyde group.

Part 4: Spectroscopic Analysis

Unambiguous characterization of this compound is achieved through a combination of spectroscopic techniques. Below are the expected spectral features.

| Technique | Expected Features | Rationale |

| ¹H NMR | • ~10.0 ppm (s, 1H): Aldehyde proton (-CHO). Highly deshielded due to the electronegative oxygen and anisotropic effect of the carbonyl group.[13][14]• ~7.0-8.0 ppm (m, 8H): Aromatic protons. A complex multiplet pattern is expected due to the multiple, distinct aromatic environments. | The chemical shift and integration values confirm the presence and ratio of different proton types. |

| ¹³C NMR | • ~190-195 ppm: Aldehyde carbonyl carbon.• ~115-165 ppm: Aromatic carbons. Signals will show C-F coupling for the fluorinated ring. | Confirms the carbon skeleton and the presence of the carbonyl group. |

| ¹⁹F NMR | • ~ -110 to -125 ppm: Single resonance for the fluorine atom. | Diagnostic for the presence and electronic environment of the fluorine atom.[15] |

| IR Spectroscopy | • ~1690-1710 cm⁻¹ (strong): C=O stretch of the aromatic aldehyde.[13]• ~2720 & 2820 cm⁻¹ (weak): C-H stretch of the aldehyde.[13]• ~1200-1250 cm⁻¹ (strong): Aryl-O-Aryl asymmetric C-O-C stretch. | Identifies key functional groups: the aldehyde and the diaryl ether linkage. |

| Mass Spectrometry | • Molecular Ion (M⁺): m/z ≈ 216.06 | Confirms the molecular weight of the compound.[4][5] |

Part 5: Applications in Drug Discovery and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value starting material.[4] Its derivatives have shown significant potential in several therapeutic areas.

-

Anticonvulsants and Sodium Channel Blockers: This is a primary area of application. Semicarbazone derivatives of aryloxy benzaldehydes have been identified as potent, state-dependent blockers of mammalian voltage-gated sodium channels.[4] For example, the related compound 4-(4'-Fluorophenoxy) benzaldehyde semicarbazone was developed as a potent antiepileptic drug candidate.[11] The 2-substituted isomer provides a different structural scaffold for exploring structure-activity relationships in this target class.

-

Synthesis of Heterocycles: The aldehyde group is a gateway to forming various heterocyclic rings, such as imidazopyridines and pyrazoles, which are core structures in many medicinally important molecules.[4]

-

General Organic Synthesis: It serves as a versatile building block for introducing the 2-(4-fluorophenoxy)benzyl moiety into more complex organic structures for applications in pharmaceuticals, agrochemicals, and materials science.[12][16]

Part 6: Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][18] Work should be conducted in a well-ventilated area or a chemical fume hood.[17][18]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a strategically important synthetic intermediate. Its value is derived from the combination of a reactive aldehyde group, a stable diaryl ether linkage, and a fluorine substituent that can impart favorable pharmacological properties. A thorough understanding of its synthesis, primarily via the Ullmann condensation, its chemical reactivity, and its spectroscopic signature is essential for researchers aiming to leverage this molecule in the design and development of novel chemical entities, particularly in the field of neuroscience and anticonvulsant drug discovery.

References

- Ullmann reaction | PPTX - Slideshare. (n.d.).

- This compound|CAS 320423-61-8 - Benchchem. (n.d.).

- Ullmann condensation - Wikipedia. (n.d.).

- Ullmann Condensation - SynArchive. (n.d.).

- 2-(4-Fluorophenyl)benzaldehyde - Chem-Impex. (n.d.).

- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.

- Ullmann Reaction - Organic Chemistry Portal. (n.d.).

- The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry - Benchchem. (n.d.).

- Buy 2-(2-Chloro-4-fluorophenoxy)benzaldehyde | 1005763-44-9 - Smolecule. (2024).

- 2-(4-Fluorophenyl)benzaldehyde | C13H9FO | CID 1392475 - PubChem. (n.d.).

- An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery - Benchchem. (n.d.).

- This compound (C13H9FO2) - PubChemLite. (n.d.).

- This compound - AK Scientific, Inc. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- Dimmock, J. R., Puthucode, R. N., et al. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research, 46(2), 112-119.

- Supporting Information. (n.d.).

- CAS 137736-06-2 4-(4-Fluorophenoxy)benzaldehyde - Alfa Chemistry. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025).

- The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide - Benchchem. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).

- 4-(4-Fluorophenoxy)benzaldehyde 97 137736-06-2 - Sigma-Aldrich. (n.d.).

- Material Safety Data Sheet - Capot Chemical. (2011).

- The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.).

- Example 7 - Organic Chemistry at CU Boulder. (n.d.).

- CAS 137736-06-2: 4-(4-Fluorophenoxy)benzaldehyde - CymitQuimica. (n.d.).

- US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents. (n.d.).

- 103-05-9 | CAS DataBase - ChemicalBook. (n.d.).

- van Beek, H. L., et al. (2007). ¹⁹F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde by 4-hydroxyacetophenone monooxygenase. Journal of Molecular Catalysis B: Enzymatic, 45(3-4), 93-97.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- proton 1H NMR spectrum of benzaldehyde C₆H₅CHO - Doc Brown's Chemistry. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - this compound (C13H9FO2) [pubchemlite.lcsb.uni.lu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-(4-氟苯氧基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]

- 12. Buy 2-(2-Chloro-4-fluorophenoxy)benzaldehyde | 1005763-44-9 [smolecule.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. chemimpex.com [chemimpex.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

2-(4-Fluorophenoxy)benzaldehyde CAS number 320423-61-8

An In-Depth Technical Guide to 2-(4-Fluorophenoxy)benzaldehyde (CAS 320423-61-8)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 320423-61-8, a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. The document delineates its physicochemical properties, explores established synthetic methodologies with a focus on the Ullmann condensation, details its characteristic chemical reactivity, and outlines its significant applications, particularly as a precursor to potent voltage-gated sodium channel blockers. Analytical characterization techniques and critical safety protocols are also discussed in detail. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction and Significance

This compound is a high-purity aromatic aldehyde that serves as a versatile synthetic intermediate.[1] Its molecular architecture, featuring a benzaldehyde core substituted at the ortho position with a 4-fluorophenoxy group, presents a unique scaffold for chemical exploration.[1] The true significance of this compound lies in its role as a key precursor in the synthesis of advanced, biologically active molecules. Most notably, it is instrumental in creating semicarbazone derivatives, such as V102862, which have been identified as potent, state-dependent blockers of mammalian voltage-gated sodium channels.[1] These derivatives exhibit robust anticonvulsant properties and significant efficacy in models of neuropathic pain, highlighting the therapeutic potential of molecules derived from this aldehyde.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical identification.

| Property | Value | Reference(s) |

| CAS Number | 320423-61-8 | [1][2][3][4] |

| Molecular Formula | C₁₃H₉FO₂ | [1][2][3] |

| Molecular Weight | 216.21 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Purity | Typically ≥95% | [3] |

| Physical Form | Solid (at 20°C) | [3] |

Synthesis Strategies: The Ullmann Condensation

The construction of the diaryl ether linkage is the critical step in synthesizing this compound. While methods like Nucleophilic Aromatic Substitution (SNAr) are viable, they often require strong electron-withdrawing groups to activate the aromatic halide.[5] A more general and widely adopted strategy for this class of compounds is the copper-catalyzed Ullmann condensation, first described by Fritz Ullmann in 1905.[6] This reaction couples an aryl halide with a phenol (or phenoxide) and has been refined over the decades to proceed under milder conditions with the use of specific ligands.[7][8]

Mechanistic Rationale

The Ullmann reaction is advantageous because it does not strictly require the presence of activating electron-withdrawing groups on the aryl halide.[5] The choice of a copper(I) catalyst is crucial, as it is believed to undergo oxidative addition to the aryl halide, forming a key intermediate that then reacts with the phenoxide. The use of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to deprotonate the phenol without competing in side reactions.[5][8] Non-polar, high-boiling solvents like toluene or xylene are often effective, as higher temperatures can improve reaction yields.[5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 3. 320423-61-8 this compound AKSci 3535AB [aksci.com]

- 4. 320423-61-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. arkat-usa.org [arkat-usa.org]

- 6. synarchive.com [synarchive.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

2-(4-Fluorophenoxy)benzaldehyde molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-(4-Fluorophenoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of this compound, a diaryl ether of significant interest in medicinal chemistry and materials science. We will delve into its core molecular structure, outline a robust synthetic methodology based on the Ullmann condensation, provide a detailed protocol for its spectroscopic characterization, and discuss its potential applications for researchers, scientists, and drug development professionals. This document is designed to serve as a practical resource, blending theoretical principles with actionable experimental insights.

Introduction: The Significance of a Fluorinated Diaryl Ether Scaffold

This compound belongs to the class of diaryl ethers, a structural motif present in a range of biologically active molecules and advanced materials. Its architecture, featuring a benzaldehyde ring linked to a 4-fluorophenyl group via an ether bond, presents a unique combination of chemical functionalities. The aldehyde group is a versatile synthetic handle, enabling a wide array of chemical transformations such as condensations, oxidations, and reductions to build more complex molecular frameworks.[1]

The strategic incorporation of a fluorine atom is a cornerstone of modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[2] Consequently, fluorinated compounds like this compound are valuable building blocks in the synthesis of novel therapeutic agents.[3] Related isomers and derivatives have been explored for various applications, including the development of anticonvulsant drugs, underscoring the potential of this molecular scaffold.[4]

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of two aromatic rings connected by an ether linkage. The ortho-substituted aldehyde group on one ring introduces steric and electronic effects that influence the molecule's conformation and reactivity.

Diagram: Molecular Architecture

Caption: Key functional groups of this compound.

Table: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO₂ | [5] |

| Molecular Weight | 216.21 g/mol | [5] |

| IUPAC Name | This compound | [3] |

| CAS Number | 137736-06-2 | [5] |

| Canonical SMILES | C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)F | [3][5] |

| InChI Key | YUPBWHURNLRZQL-UHFFFAOYSA-N | [3][5] |

| Appearance | Colorless to pale yellow solid or liquid |

Synthesis via Ullmann Condensation: A Self-Validating Protocol

The formation of the diaryl ether bond is most reliably achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation (or Ullmann ether synthesis).[6] This method involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base.[7] The choice of this protocol is validated by its historical reliability and modern improvements that allow for milder reaction conditions.[8]

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts (e.g., CuI) are typically used. The Cu(I) species is the active catalyst that undergoes oxidative addition with the aryl halide.[6] Modern protocols often include ligands like phenanthroline or diamines to stabilize the copper intermediate and accelerate the reaction, allowing for lower temperatures.[7][8]

-

Reactants: We propose the coupling of 2-chlorobenzaldehyde with 4-fluorophenol. Aryl halides with electron-withdrawing groups (like the aldehyde) are more "activated" and tend to react more readily.[7][8]

-

Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[8]

-

Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are traditionally used to achieve the necessary high temperatures, although ligand-accelerated reactions can proceed in solvents like toluene or dioxane at lower temperatures.[7]

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol: Synthesis

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluorophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reactant Addition: Add anhydrous DMF as the solvent. Purge the flask with nitrogen for 10-15 minutes. Add 2-chlorobenzaldehyde (1.2 eq) to the mixture via syringe.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the mixture to room temperature and pour it into a beaker containing cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.

Spectroscopic Characterization and Structural Validation

Unequivocal structural identification is achieved through a combination of spectroscopic techniques. The data predicted below is based on established principles and data from analogous substituted benzaldehydes.[9][10]

Diagram: Analytical Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-(4-Fluorophenoxy)benzaldehyde

Abstract

This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 2-(4-fluorophenoxy)benzaldehyde, a key intermediate in medicinal chemistry and drug development. The unique structural arrangement of this diaryl ether aldehyde makes it a valuable precursor for various biologically active molecules, including potent anticonvulsant agents.[1] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It delves into the mechanistic underpinnings, practical execution, and comparative analysis of the primary synthetic methodologies: the classical Ullmann Condensation, Nucleophilic Aromatic Substitution (SNAr), and modern Palladium-Catalyzed Cross-Coupling reactions. Each section includes detailed, step-by-step experimental protocols, quantitative data, and expert insights into the rationale behind procedural choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is an aromatic aldehyde that serves as a versatile synthetic intermediate.[2] Its molecular architecture, featuring a benzaldehyde core substituted with a 4-fluorophenoxy group, provides a valuable scaffold for chemical exploration. The aldehyde functional group is a versatile handle for a variety of chemical transformations, including nucleophilic additions, condensations, and reductive aminations. The strategic incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3]

The primary application of this compound is as a key precursor in the synthesis of biologically active molecules, notably as a building block for semicarbazone derivatives that have been identified as potent, state-dependent blockers of mammalian voltage-gated sodium channels.[2] These derivatives have demonstrated significant anticonvulsant properties in rodent models and efficacy in models of neuropathic pain.[2] The reliable and efficient synthesis of this compound is therefore of paramount importance for advancing research in these therapeutic areas.

This guide will explore the three primary synthetic strategies for the construction of the critical diaryl ether linkage in this molecule.

Pathway I: The Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classical and robust method for the formation of diaryl ethers.[4] It involves the copper-catalyzed coupling of an aryl halide with a phenol. For the synthesis of this compound, this typically involves the reaction of a 2-halobenzaldehyde with 4-fluorophenol.

Mechanistic Overview

The Ullmann reaction for diaryl ether synthesis is a copper-promoted nucleophilic aromatic substitution.[5] While the precise mechanism has been a subject of study, it is generally accepted to proceed through a catalytic cycle involving copper(I) species. The key steps are:

-

Formation of a Copper(I) Phenoxide: The phenol (4-fluorophenol) reacts with a base and a Cu(I) salt to form a copper(I) phenoxide complex.

-

Oxidative Addition: The aryl halide (e.g., 2-chlorobenzaldehyde or 2-bromobenzaldehyde) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.

-

Reductive Elimination: The diaryl ether is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species that re-enters the catalytic cycle.

Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[5] Modern iterations of the Ullmann reaction utilize soluble copper catalysts, often with ligands, which allow for milder reaction conditions and lower catalyst loadings.

Experimental Protocol: Ullmann Synthesis of this compound

This protocol is an adapted procedure based on modern Ullmann ether synthesis methodologies.

Reaction Scheme:

Ullmann Condensation Workflow.

Materials:

-

2-Chlorobenzaldehyde (1.0 eq)

-

4-Fluorophenol (1.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

L-Proline (0.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzaldehyde, 4-fluorophenol, copper(I) iodide, L-proline, and potassium carbonate.

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO.

-

Heat the reaction mixture to 110-120°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Causality and Field-Proven Insights

-

Choice of Halide: While aryl iodides are generally more reactive in Ullmann couplings, 2-chlorobenzaldehyde is often more cost-effective and readily available. 2-Bromobenzaldehyde offers a good compromise between reactivity and cost.

-

Catalyst and Ligand: The use of a Cu(I) salt like CuI is common. The addition of a ligand, such as the readily available and inexpensive amino acid L-proline, can significantly accelerate the reaction and allow for milder conditions by stabilizing the copper intermediates.

-

Base and Solvent: Anhydrous potassium carbonate is a suitable base to deprotonate the phenol. A high-boiling polar aprotic solvent like DMSO is used to ensure all reactants are solubilized and to reach the required reaction temperature.

Table 1: Comparison of Reaction Parameters for Ullmann Synthesis

| Parameter | Traditional Ullmann | Modern Ullmann |

| Copper Source | Stoichiometric Cu powder | Catalytic Cu(I) salt (e.g., CuI) |

| Ligand | None | Often required (e.g., L-proline, DMEDA) |

| Temperature | 150-220°C | 90-130°C |

| Yields | Moderate to good | Good to excellent |

| Substrate Scope | Limited | Broader |

Pathway II: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming C-O bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[6] For the synthesis of this compound, this pathway would involve the reaction of an activated 2-halobenzaldehyde with 4-fluorophenol.

Mechanistic Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile (4-fluorophenoxide) attacks the carbon atom bearing the leaving group on the aromatic ring. This is the rate-determining step.

-

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing group(s).

-

Elimination of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.

A key requirement for an efficient SNAr reaction is the presence of a strong electron-withdrawing group (like a nitro or carbonyl group) positioned ortho or para to the leaving group. The aldehyde group in 2-halobenzaldehydes provides some activation, but it is not as potent as a nitro group. The reactivity of the leaving group in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to that in many other substitution reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack.

Experimental Protocol: SNAr Synthesis of this compound

This protocol is based on general procedures for SNAr reactions involving phenoxides and activated aryl halides.

Reaction Scheme:

SNAr Reaction Workflow.

Materials:

-

2-Fluorobenzaldehyde (1.0 eq)

-

4-Fluorophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 4-fluorophenol in anhydrous DMF.

-

Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add 2-fluorobenzaldehyde to the reaction mixture.

-

Heat the reaction to 100-140°C and monitor its progress by TLC.[7]

-

Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

If necessary, purify the crude product by recrystallization or column chromatography.

Causality and Field-Proven Insights

-

Choice of Substrate: 2-Fluorobenzaldehyde is the ideal substrate for this SNAr reaction due to the high electronegativity of fluorine, which activates the C-F bond towards nucleophilic attack.

-

Solvent: Polar aprotic solvents like DMF or DMSO are crucial as they solvate the cation of the phenoxide salt, leaving the "naked" and highly reactive phenoxide anion to act as a potent nucleophile.[7]

-

Temperature: While the aldehyde group provides some activation, elevated temperatures are generally required to achieve a reasonable reaction rate.

Table 2: Comparison of Ullmann Condensation and SNAr for Diaryl Ether Synthesis

| Feature | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |

| Mechanism | Copper-catalyzed cross-coupling | Addition-elimination |

| Aryl Halide | Reactivity: I > Br > Cl. Tolerates a wide range of substituents. | Requires electron-withdrawing groups. Reactivity: F > Cl > Br > I. |

| Catalyst | Copper (Cu) catalyst, often with a ligand. | Typically catalyst-free. |

| Key Advantage | Broader substrate scope for non-activated aryl halides. | Simplicity, cost-effective, no metal catalyst. |

| Key Limitation | Catalyst/ligand cost, potential for metal contamination, often harsh conditions. | Requires specific activation of the aryl halide. |

Pathway III: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Etherification)

Modern organometallic chemistry offers powerful alternatives to classical methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile route to diaryl ethers. This methodology is known for its high efficiency, broad substrate scope, and tolerance of various functional groups under relatively mild conditions.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig etherification is analogous to that of the amination reaction and involves:

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 2-bromobenzaldehyde) to form a Pd(II) intermediate.

-

Ligand Exchange/Association: The alcohol or phenol (4-fluorophenol) coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated phenol to form a palladium alkoxide/phenoxide complex.

-

Reductive Elimination: The diaryl ether is formed via reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

The success of this reaction is highly dependent on the choice of the phosphine ligand, which plays a crucial role in promoting both the oxidative addition and the reductive elimination steps.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This is a representative protocol adapted from established Buchwald-Hartwig etherification procedures.

Reaction Scheme:

Buchwald-Hartwig Etherification Workflow.

Materials:

-

2-Bromobenzaldehyde (1.0 eq)

-

4-Fluorophenol (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with palladium(II) acetate, XPhos, and cesium carbonate.

-

Add 2-bromobenzaldehyde and 4-fluorophenol.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100°C with stirring.

-

Monitor the reaction by GC-MS or TLC. The reaction is typically complete within 8-16 hours.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the pure product.

Causality and Field-Proven Insights

-

Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for C-O bond formation. These ligands facilitate the reductive elimination step, which is often rate-limiting.

-

Base: A strong, non-nucleophilic base like cesium carbonate is often employed to facilitate the deprotonation of the phenol without competing in the reaction.

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent catalyst deactivation.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for this compound.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 10.4 (s, 1H, -CHO)

-

δ 7.9-7.0 (m, 8H, Ar-H)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 190-192 (C=O)

-

Other aromatic carbons in the range of δ 115-160, with characteristic C-F couplings.

-

-

IR (KBr):

-

~1690 cm⁻¹ (C=O stretch of aldehyde)

-

~1220 cm⁻¹ (C-O-C stretch of diaryl ether)

-

-

Mass Spectrometry (EI):

-

m/z 216 (M⁺)

-

Conclusion and Pathway Selection

The synthesis of this compound can be successfully achieved through several robust synthetic pathways. The choice of method depends on factors such as the availability and cost of starting materials, desired reaction conditions, and scalability.

-

Ullmann Condensation: A reliable, classical method. Modern protocols with ligands have improved its efficiency and mildness, making it a viable option, especially for large-scale synthesis.

-

Nucleophilic Aromatic Substitution (SNAr): The most straightforward and atom-economical approach if 2-fluorobenzaldehyde is readily available. It avoids the use of a metal catalyst, which is advantageous in pharmaceutical synthesis to prevent metal contamination.

-

Palladium-Catalyzed Cross-Coupling: Offers high yields and excellent functional group tolerance under relatively mild conditions. However, the cost of palladium catalysts and specialized phosphine ligands can be a consideration.

For laboratory-scale synthesis where cost is less of a concern and high efficiency is desired, the Palladium-catalyzed Buchwald-Hartwig etherification is an excellent choice. For a more cost-effective and catalyst-free approach, the SNAr reaction with 2-fluorobenzaldehyde is highly recommended. The modern Ullmann condensation remains a valuable and practical alternative.

References

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. Available at: [Link]

-

Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]

-

Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Pendidikan Kimia. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

The Chemistry of the Diaryl Ethers. ACS Publications. Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Semantic Scholar. Available at: [Link]

-

One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. Available at: [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Available at: [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Available at: [Link]

-

13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Human Metabolome Database. Available at: [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. PMC. Available at: [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazole. Brieflands. Available at: [Link]

-

(PDF) Multistep Synthesis of Anticonvulsant Drug Dilantin. ResearchGate. Available at: [Link]

- High-yielding ullmann reaction for the preparation of bipyrroles. Google Patents.

-

Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde. Reddit. Available at: [Link]

-

Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. Available at: [Link]

Sources

- 1. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Ullmann Condensation for the Synthesis of 2-(4-Fluorophenoxy)benzaldehyde

Abstract

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. Among the methodologies available, the copper-catalyzed Ullmann condensation remains a robust and versatile tool for the formation of carbon-oxygen (C-O) bonds. This technical guide provides an in-depth examination of the Ullmann condensation specifically tailored for the synthesis of 2-(4-Fluorophenoxy)benzaldehyde, a key intermediate in various discovery programs. We will dissect the mechanistic underpinnings of the modern, ligand-accelerated Ullmann reaction, provide a detailed, optimized experimental protocol, and address common challenges and troubleshooting strategies. This document is intended to serve as a practical and authoritative resource for scientists seeking to implement and optimize this critical transformation.

Introduction: The Enduring Relevance of the Ullmann Condensation

The diaryl ether motif is a privileged structure in medicinal chemistry and materials science. Its unique conformational properties and metabolic stability make it a frequent component of biologically active molecules. The synthesis of these structures, however, can be challenging. The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, represents one of the oldest and most fundamental methods for C-O bond formation between an aryl halide and a phenol.[1][2]

Historically, the reaction was plagued by harsh conditions, including high temperatures (often exceeding 200 °C), the need for stoichiometric amounts of poorly activated copper, and a limited substrate scope.[1][3][4] The last two decades have witnessed a renaissance of the Ullmann reaction, driven by the introduction of soluble copper(I) salts in combination with accelerating ligands.[1][5] These modern protocols operate under significantly milder conditions, exhibit broad functional group tolerance, and proceed with catalytic amounts of copper, making the transformation highly practical for complex molecule synthesis.[6]

This guide focuses on a specific, industrially relevant application: the coupling of a 2-halobenzaldehyde with 4-fluorophenol to yield this compound. This target molecule serves as a valuable building block, and its efficient synthesis is of considerable interest.

Mechanistic Framework: From Classical to Modern Ullmann-Type Reactions

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The modern, ligand-assisted Ullmann ether synthesis is mechanistically distinct from its classical predecessor. While several pathways have been proposed, a widely accepted catalytic cycle involves Cu(I) and Cu(III) intermediates, particularly when using bidentate ligands.[3][7]

The key stages are:

-

Ligand Association & Base-Promoted Formation of Copper(I) Phenoxide: The reaction initiates with the coordination of a ligand to the Cu(I) salt. The base deprotonates the phenol, and the resulting phenoxide displaces the counter-ion on the copper center to form a crucial copper(I) phenoxide intermediate.[3][8]

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-limiting step and results in the formation of a transient, high-valent Cu(III) species.[3][7] The reactivity of the aryl halide typically follows the order I > Br > Cl. The presence of electron-withdrawing groups on the aryl halide can accelerate this step.[3]

-

Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired C-O bond of the diaryl ether product and regenerate the active Cu(I) catalyst, which re-enters the catalytic cycle.

Below is a visualization of this proposed catalytic cycle.

Caption: Figure 1. Proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.

Core Protocol: Synthesis of this compound

This section provides a field-proven, optimized protocol for the target synthesis. The causality behind each choice of reagent and condition is explained to empower the researcher with a deep understanding of the system.

Reagent and Parameter Selection: A Rationale

| Parameter | Recommended Choice | Rationale & Authoritative Justification |

| Aryl Halide | 2-Chlorobenzaldehyde or 2-Bromobenzaldehyde | The aldehyde group is an electron-withdrawing group that activates the aryl halide towards oxidative addition.[3] While aryl iodides are most reactive, bromides and even chlorides are often more cost-effective and can be successfully coupled using modern, ligand-based systems.[1] |

| Phenol | 4-Fluorophenol | The nucleophile in the reaction. The fluorine substituent is stable under these conditions. |

| Copper Source | Copper(I) Iodide (CuI), ≥99% purity | CuI is a reliable, commercially available, and highly effective Cu(I) source. Using high-purity material is critical, as oxidation to inactive Cu(II) species is a common cause of reaction failure.[9] |

| Ligand | N,N-Dimethylglycine | Simple, inexpensive α-amino acids have proven to be powerful ligands for Ullmann couplings.[5] N,N-Dimethylglycine, in particular, has been shown to effectively promote C-O coupling at moderate temperatures (90 °C), likely by forming a stable chelate with the copper center that facilitates the catalytic cycle.[10] |

| Base | Cesium Carbonate (Cs₂CO₃) | An effective base is required to deprotonate the phenol. Cs₂CO₃ is often superior to other bases like K₂CO₃ or K₃PO₄ due to its higher solubility in organic solvents, which ensures a homogeneous reaction mixture and efficient generation of the active copper phenoxide intermediate.[10][11] |

| Solvent | 1,4-Dioxane (anhydrous) | While traditional Ullmann reactions used high-boiling polar aprotic solvents like DMF, modern protocols can be run in less polar solvents. Dioxane is an excellent choice that facilitates the reaction at temperatures around 90-110 °C and simplifies product work-up.[10] Anhydrous solvent is recommended to prevent potential side reactions.[9] |

| Temperature | 90 - 110 °C | The use of an effective ligand system, such as CuI/N,N-dimethylglycine, dramatically lowers the required activation energy for the reaction, allowing for excellent yields at temperatures significantly milder than the >200 °C required for classical Ullmann reactions.[1][10] |

| Atmosphere | Inert (Nitrogen or Argon) | Many modern Ullmann systems are sensitive to oxygen, which can lead to catalyst deactivation and the formation of undesired side products.[9] Conducting the reaction under an inert atmosphere is a critical self-validating step to ensure reproducibility and high yields. |

Detailed Step-by-Step Experimental Protocol

This protocol describes the reaction on a 5 mmol scale of the limiting aryl halide.

Materials:

-

2-Bromobenzaldehyde (1.0 Mmol, 185 mg) or 2-Chlorobenzaldehyde (1.0 Mmol, 141 mg)

-

4-Fluorophenol (1.2 Mmol, 134 mg)

-

Copper(I) Iodide (CuI) (0.05 Mmol, 9.5 mg, 5 mol%)

-

N,N-Dimethylglycine (0.15 Mmol, 15.5 mg, 15 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 Mmol, 652 mg)

-

Anhydrous 1,4-Dioxane (5 mL)

-

Oven-dried Schlenk flask with a magnetic stir bar

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add CuI (9.5 mg), N,N-dimethylglycine (15.5 mg), Cs₂CO₃ (652 mg), and 4-fluorophenol (134 mg).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a fully inert atmosphere.

-

Addition of Reagents: Through the septum, add the anhydrous 1,4-dioxane (5 mL) via syringe, followed by the 2-halobenzaldehyde (5 mmol).

-

Reaction: Lower the flask into a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours. A sample can be taken by syringe, diluted with ethyl acetate, filtered through a small plug of silica, and spotted on a TLC plate.

-

Work-up: Once the reaction is complete (disappearance of the limiting starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid or oil.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

Caption: Figure 2. Step-by-step experimental workflow from setup to final product analysis.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive Catalyst: The Cu(I) source may have oxidized to Cu(II).2. Oxygen Contamination: Incomplete removal of air from the reaction vessel.3. Wet Reagents/Solvent: Water can interfere with the catalytic cycle. | 1. Use a fresh bottle of high-purity CuI. Ensure it has been stored properly under inert gas.[9]2. Ensure your Schlenk technique is rigorous. Use multiple evacuate/backfill cycles.[9]3. Use anhydrous grade solvents and ensure all solid reagents are dry. |

| Significant Side Product Formation (e.g., Homocoupling) | 1. High Temperature: Excessive heat can promote side reactions.2. Ineffective Ligand: The ligand may not be sufficiently coordinating to promote the desired cross-coupling over homocoupling. | 1. Lower the reaction temperature to 90 °C and increase the reaction time.[9]2. While N,N-dimethylglycine is effective, a small ligand screen (e.g., L-proline, 1,10-phenanthroline) could identify a more selective ligand for your specific substrate combination.[12][13] |

| Dehalogenation of Starting Material | The aryl halide is reduced to the corresponding arene. This can be caused by trace water or other proton sources, especially if the desired coupling is slow. | 1. Re-verify the anhydrous nature of all reagents and solvents.2. Ensure the base is fully dried before use.3. If the problem persists, switching to a more reactive aryl halide (e.g., from chloride to bromide) may accelerate the desired coupling, outcompeting the dehalogenation pathway. |

Conclusion

The ligand-assisted Ullmann condensation is a powerful and highly adaptable method for the synthesis of diaryl ethers like this compound. By moving beyond the classical, harsh conditions and embracing modern catalytic systems, chemists can achieve high yields under mild and reproducible protocols. The key to success lies in a thorough understanding of the mechanistic principles and meticulous attention to experimental detail, particularly the quality of the copper catalyst and the maintenance of an inert atmosphere. The protocol and insights provided in this guide offer a comprehensive framework for researchers to confidently and efficiently execute this important transformation in their own laboratories.

References

-

Wikipedia. Ullmann reaction. [Link]

-

Slideshare. Ullmann reaction | PPTX. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Hassan, J., et al. (2002). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Chemical Reviews, 102(5), 1359-1470. [Link]

-

Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1064-1073. [Link]

-

BYJU'S. Ullmann Reaction. [Link]

-

Ma, D., et al. (2012). Development and Challenges in Copper-Catalyzed Asymmetric Ullmann-Type Coupling Reactions. Synlett, 23(18), 2591-2601. [Link]

-

ResearchGate. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. [Link]

-

Wiley Online Library. CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. [Link]

-

Ma, D., et al. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(14), 2453-2455. [Link]

-

ResearchGate. 1.1 Modern Ullmann-Type Couplings. [Link]

-

ResearchGate. New Ligand for Ullmann Type Couplings of Aryl, Heteroaryl and Alkenyl Halides at Ambient Temperatures. [Link]

-

ResearchGate. Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. [Link]

-

Jones, G. O., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(35), 13862-13875. [Link]

-

Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

-

ARKAT USA, Inc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

Sources

- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]

Spectroscopic Data for 2-(4-Fluorophenoxy)benzaldehyde Currently Unavailable in Public Databases

A comprehensive search of public scientific databases and chemical literature has revealed a lack of available experimental spectroscopic data for the compound 2-(4-Fluorophenoxy)benzaldehyde. While information regarding its chemical structure, molecular weight (216.21 g/mol ), and formula (C₁₃H₉FO₂) is accessible, detailed empirical data from key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are not presently indexed in the public domain.[1]

This absence of data prevents the creation of an in-depth technical guide on its spectroscopic characterization as requested. Such a guide would necessitate the actual spectral data to perform a detailed analysis of its molecular structure and functional groups.

For researchers, scientists, and drug development professionals requiring this information for compound verification, reaction monitoring, or quality control, it would be necessary to synthesize or acquire a sample of this compound and perform the requisite spectroscopic analyses.

General Principles and Expected Spectroscopic Features

While specific data is unavailable, a theoretical estimation of the expected spectroscopic features can be made based on the known structure of this compound. This can serve as a preliminary guide for researchers who obtain the experimental data.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) due to the protons on the two benzene rings. The aldehyde proton should appear as a distinct singlet at a downfield chemical shift, likely in the range of δ 9.8-10.5 ppm. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing between δ 190-200 ppm. The carbon atoms attached to the fluorine and oxygen atoms would also exhibit characteristic chemical shifts, with the carbon-fluorine coupling being a notable feature.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde, typically found in the region of 1680-1715 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic rings and the aldehyde group, C-O-C stretching of the ether linkage, and C-F stretching.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.21 m/z). The fragmentation pattern would likely involve the loss of the formyl group (-CHO) and cleavage of the ether bond, resulting in characteristic fragment ions.

Experimental Workflow for Spectroscopic Data Acquisition

For laboratories equipped to perform these analyses, a general workflow for obtaining the necessary data is outlined below.

Caption: A generalized workflow for the acquisition and analysis of spectroscopic data for a chemical compound.

Conclusion

The creation of a comprehensive technical guide on the spectroscopic data of this compound is contingent upon the public availability of its experimental spectra. While theoretical predictions can be made, they are not a substitute for empirical data. Researchers in possession of this compound are encouraged to perform the necessary spectroscopic analyses and consider publishing the data to enrich the collective body of scientific knowledge.

References

- A search of scientific databases (such as PubChem, ChemSpider, and SciFinder) and broad academic search engines did not yield publicly available experimental spectra for 2-(4-Fluorophenoxy)

- While vendors may list physical properties, they do not typically provide detailed spectroscopic data in their public-facing document

Sources

The Strategic Importance of NMR in Characterizing 2-(4-Fluorophenoxy)benzaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Fluorophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a key intermediate in the synthesis of various biologically active compounds. As Senior Application Scientists, our goal is to move beyond a simple spectral interpretation and provide a deeper understanding of the underlying principles and experimental considerations that lead to a high-quality, interpretable spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For a molecule like this compound, with its distinct aromatic rings and reactive aldehyde group, ¹H NMR allows for unambiguous confirmation of its identity and purity. The spectrum reveals the electronic environment of each proton, dictated by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic rings.

The presence of a fluorine atom introduces an additional layer of complexity and information in the form of heteronuclear coupling (¹H-¹⁹F coupling), which is crucial for definitive signal assignment. Understanding this spectrum is not just an academic exercise; it is a critical quality control step in synthetic workflows and a prerequisite for further drug development studies.

Molecular Structure and Proton Environments

A clear understanding of the molecular structure is the foundation for interpreting its NMR spectrum. Below is the structure of this compound with the protons systematically labeled for discussion.

Caption: Structure of this compound with proton labeling.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Spectral Data Summary

The following table summarizes the expected signals in the ¹H NMR spectrum.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~10.5 | Singlet (s) | - | 1H | Aldehyde (CHO) |

| 2 | ~7.9 | Doublet of doublets (dd) | ~7.8, ~1.8 | 1H | H-6 |

| 3 | ~7.6 | Triplet of doublets (td) | ~8.0, ~1.8 | 1H | H-4 |

| 4 | ~7.2-7.3 | Multiplet (m) | - | 3H | H-3, H-2', H-6' |

| 5 | ~7.1 | Triplet (t) | ~8.7 | 2H | H-3', H-5' |

Detailed Signal Interpretation

The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom. This results in a characteristic downfield chemical shift, typically in the range of 9-10 ppm. In this molecule, it appears as a sharp singlet around 10.5 ppm, as there are no adjacent protons to couple with.

The four protons on the benzaldehyde ring are in distinct chemical environments, giving rise to a complex splitting pattern.

-

H-6 (~7.9 ppm): This proton is ortho to the aldehyde group, which is strongly electron-withdrawing. This deshielding effect shifts its signal significantly downfield. It appears as a doublet of doublets due to coupling with H-5 (ortho coupling, J ≈ 7.8 Hz) and H-4 (meta coupling, J ≈ 1.8 Hz).

-

H-4 (~7.6 ppm): This proton is para to the aldehyde group and ortho to the phenoxy group. It experiences deshielding from the aldehyde and appears as a triplet of doublets. The larger coupling constant arises from coupling to H-3 and H-5 (ortho couplings, J ≈ 8.0 Hz), and the smaller coupling is from H-6 (meta coupling, J ≈ 1.8 Hz).

-

H-3 and H-5: The signals for these protons often overlap with those from the fluorophenoxy ring, creating a complex multiplet.

The four protons on the fluorophenoxy ring are symmetrically arranged around the fluorine atom.

-

H-2' and H-6' (~7.2-7.3 ppm): These protons are ortho to the oxygen and meta to the fluorine. They appear as a multiplet, often resembling a triplet, due to coupling with H-3' and H-5' (ortho coupling) and a smaller coupling to the fluorine atom.

-

H-3' and H-5' (~7.1 ppm): These protons are meta to the oxygen and ortho to the fluorine. They are significantly affected by the fluorine atom, appearing as a triplet due to coupling with H-2' and H-6' (ortho coupling, J ≈ 8.7 Hz) and a larger coupling to the ¹⁹F nucleus. This H-F coupling is a key diagnostic feature.

Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard: Add a small amount of TMS as an internal standard (0 ppm reference).

Instrument Setup and Data Acquisition

The following parameters are for a standard 400 MHz NMR spectrometer.

| Parameter | Value | Rationale |

| Spectrometer Frequency | 400 MHz | Standard field strength for routine analysis. |

| Solvent | CDCl₃ | Good solubility for the compound and a clean spectral window. |

| Temperature | 298 K | Room temperature analysis is standard. |

| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |

| Number of Scans | 16 | Sufficient for good signal-to-noise ratio. |

| Acquisition Time | 4.096 s | Provides adequate resolution. |

| Relaxation Delay | 2.0 s | Allows for full relaxation of protons between scans. |

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a polynomial baseline correction to remove any remaining distortions.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integration: Integrate all signals to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizing a Simplified Coupling Network

The following diagram illustrates the key ortho-coupling interactions within the molecule that give rise to the observed splitting patterns.

Caption: Simplified ortho-coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, integration, and coupling patterns, including the characteristic H-F coupling, allows for the unambiguous assignment of all proton signals. This guide provides the foundational knowledge and a practical experimental framework for researchers to confidently acquire and interpret the spectrum of this important molecule, ensuring the integrity of their synthetic and developmental endeavors.

References

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-(4-Fluorophenoxy)benzaldehyde

Introduction

2-(4-Fluorophenoxy)benzaldehyde is a substituted aromatic aldehyde with a diaryl ether linkage. Its molecular structure presents a unique combination of functional groups that are of significant interest in synthetic chemistry and drug development. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule. This guide offers a comprehensive analysis of the expected IR spectrum of this compound, providing researchers, scientists, and drug development professionals with a detailed framework for its structural elucidation and quality control. By understanding the characteristic vibrational frequencies of its constituent functional groups, one can confidently identify and characterize this compound.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of this compound is a composite of the vibrational modes of its distinct structural components: the benzaldehyde moiety, the fluorophenyl group, and the diaryl ether linkage. The position, intensity, and shape of the absorption bands are dictated by the bond strengths, atomic masses, and molecular geometry.

Key Vibrational Modes and Their Expected Regions

The principal vibrational modes expected in the IR spectrum of this compound are:

-

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the aromatic rings are anticipated in the 3100-3000 cm⁻¹ region.[1][2][3][4] These bands are typically of low to medium intensity.

-

Aldehyde C-H Stretching: A highly characteristic feature of aldehydes is the C-H stretching vibration of the formyl group (CHO). This typically appears as a pair of weak to medium bands, often referred to as a Fermi doublet, in the 2850-2700 cm⁻¹ range.[5][6] The presence of a band around 2720 cm⁻¹ is a strong indicator of an aldehyde.[6]

-

Carbonyl (C=O) Stretching: The C=O stretching vibration of the aldehyde group is expected to produce a very strong and sharp absorption band. For aromatic aldehydes, conjugation with the benzene ring lowers the frequency to the 1710-1685 cm⁻¹ range.[5][6][7]

-

Aromatic C=C Ring Stretching: The carbon-carbon stretching vibrations within the two aromatic rings give rise to a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region.[1][2][3][4] Typically, prominent peaks appear around 1600 cm⁻¹ and 1500 cm⁻¹.[2][3][4]

-

Diaryl Ether (C-O-C) Stretching: The asymmetric stretching of the C-O-C ether linkage in aryl alkyl ethers gives rise to a strong band around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.[8][9] Diaryl ethers will also show strong absorptions in this region.

-

Carbon-Fluorine (C-F) Stretching: The C-F bond is known for its strong absorption in the infrared spectrum. The stretching vibration for monofluorinated aromatic compounds typically appears as a strong band in the 1360-1000 cm⁻¹ range.[10]

-

Aromatic C-H Out-of-Plane Bending: The out-of-plane (oop) bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region. The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[1] For the 1,2-disubstituted (ortho) benzaldehyde ring and the 1,4-disubstituted (para) fluorophenyl ring, specific absorption patterns are expected.

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of this compound with key vibrational modes highlighted.

Predicted IR Absorption Data Summary